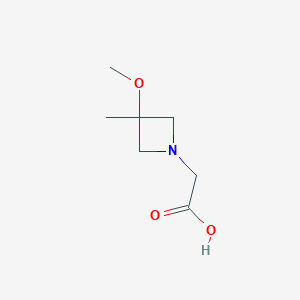
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-3-methylazetidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated purification systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-3-methylazetidin-1-yl)propionic acid
- 2-(3-Methoxy-3-methylazetidin-1-yl)butyric acid
- 2-(3-Methoxy-3-methylazetidin-1-yl)valeric acid
Uniqueness
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid is unique due to its specific substitution pattern on the azetidine ring. This structural feature can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can also influence its solubility and interaction with other molecules, making it a valuable compound for various applications.
Biological Activity
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for research and medicine.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with a methoxy and methyl group, which influences its chemical reactivity and biological activity. The methoxy group enhances solubility and interaction with biological targets, while the azetidine structure provides a framework for diverse interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The azetidine ring can engage with various enzymes or receptors, leading to alterations in biological pathways. The presence of the methoxy group may further enhance binding affinity and specificity, although detailed studies are required to elucidate the exact molecular interactions involved.
Biological Activity Summary
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit potent anticancer properties. For instance, related compounds have shown significant antiproliferative effects in human breast cancer cell lines, with IC50 values in the nanomolar range .
- Antimicrobial Properties : Some studies indicate potential antimicrobial activity against various pathogens, although specific data on this compound remains limited.
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Activity
In a study examining the effects of azetidine derivatives on cancer cell lines, this compound was shown to inhibit cell proliferation effectively. The study utilized the AlamarBlue assay to evaluate viability in MCF-7 breast cancer cells, demonstrating a significant reduction in viable cells at concentrations as low as 0.075 µM .
Case Study 2: Enzyme Interaction
Research has indicated that compounds similar to this compound can modulate enzyme activity. For example, interactions with specific metabolic enzymes have been documented, suggesting potential applications in metabolic disorders or drug metabolism.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(3-methoxy-3-methylazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(11-2)4-8(5-7)3-6(9)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
RLZNLTDCSCIJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















